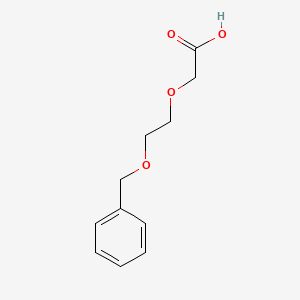

BnO-PEG1-CH2COOH

Description

Contextualization of Poly(ethylene glycol) (PEG) Analogues in Synthetic Chemistry

Poly(ethylene glycol) (PEG) is a polymer known for its hydrophilicity, biocompatibility, and flexibility. These characteristics have made PEG a cornerstone in bioconjugation and drug delivery, where it is often used to improve the pharmacokinetic properties of therapeutic molecules. springernature.com However, the polydispersity of traditional PEG polymers can be a drawback in applications requiring high precision.

This has led to the development of discrete PEG (dPEG) analogues, which are monodisperse compounds that retain the beneficial properties of PEG in a structurally defined manner. 2-(2-(Benzyloxy)ethoxy)acetic acid, with its short, defined ethylene (B1197577) glycol-like chain, is considered a PEG analogue. escientificsolutions.com Its structure allows for the introduction of a hydrophilic spacer with a specific length, a crucial feature in the rational design of complex molecules. Such suitably protected PEG-like spacers are valuable in both solid-phase and solution-phase synthesis. google.comgoogle.com

Significance of Ether Linkers in Molecular Design and Functional Material Synthesis

Ether linkages are fundamental components in the design of molecular linkers. These linkers serve to connect different molecular fragments, and their chemical nature—stability, flexibility, and polarity—is critical to the function of the final conjugate. Ether-based linkers, such as the one inherent in 2-(2-(Benzyloxy)ethoxy)acetic acid, are generally stable and provide rotational freedom, which can be advantageous in positioning functional parts of a molecule.

In the synthesis of functional materials, such as specialized resins, these linkers play a crucial role. For instance, derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), for which 2-(2-(Benzyloxy)ethoxy)acetic acid can be a precursor, are used to synthesize polystyrene-polyethylene glycol-like (PPL) resins with excellent swelling characteristics, which are beneficial for solid-phase organic synthesis. google.com

Research Trajectories of Complex Carboxylic Acid Derivatives in Contemporary Chemical Sciences

Carboxylic acid derivatives are a cornerstone of organic synthesis, serving as versatile intermediates for the construction of more complex molecules. libretexts.org The reactivity of the carboxyl group allows for a multitude of transformations, leading to the formation of esters, amides, and other functional groups. libretexts.org

The research trajectory for complex carboxylic acid derivatives is focused on creating molecules with highly specific functions. This includes the development of new catalysts for their synthesis, the exploration of their roles in creating novel materials, and their application in medicinal chemistry. elsevierpure.com Compounds like 2-(2-(Benzyloxy)ethoxy)acetic acid, which combine a carboxylic acid with other functionalities like an ether and a benzyl (B1604629) protecting group, are integral to this research. They provide a platform for creating sophisticated molecular architectures, such as those required for targeted drug delivery systems and advanced diagnostic agents. springernature.comnih.gov The synthesis of higher carboxylic acids from ethers represents an important area of research for producing value-added chemicals. researchgate.net

Physicochemical Properties of 2-(2-(Benzyloxy)ethoxy)acetic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | cymitquimica.com |

| Molecular Weight | 210.23 g/mol | escientificsolutions.com |

| Appearance | Liquid | cymitquimica.com |

| CAS Number | 93206-09-8 | escientificsolutions.com |

| Synonyms | BnO-PEG1-CH2COOH, Benzyl-PEG2-CH2CO2H | escientificsolutions.com |

Related Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| (Benzyloxy)acetic acid | C₉H₁₀O₃ | 30379-55-6 |

| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | C₆H₁₃NO₄ | 134978-97-5 |

| 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)acetic acid | C₁₃H₁₈O₅ | 91842-53-4 |

| 2-(2-(2-Azidoethoxy)ethoxy)acetic acid | C₆H₁₁N₃O₄ | 882518-90-3 |

| (2-Benzyloxyphenyl)acetic acid | C₁₅H₁₄O₃ | 22047-88-7 |

| 2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid | C₁₂H₁₄N₂O₅ | 2566-19-0 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-phenylmethoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBYLMXBPGYVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618100 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93206-09-8 | |

| Record name | [2-(Benzyloxy)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 2 Benzyloxy Ethoxy Acetic Acid and Its Precursors

Strategic Approaches to Ether Linker Construction via Benzylation and Ethoxylation

Alkylation Strategies for Ether Formation in Polyether Systems

The Williamson ether synthesis is a cornerstone for forming the ether bonds present in polyether systems like 2-(2-(benzyloxy)ethoxy)acetic acid. francis-press.com This classical O-alkylation method involves the reaction of an alkoxide with a primary alkyl halide. francis-press.comorganic-synthesis.com In the context of synthesizing the backbone of the target molecule, this typically involves the reaction of a diethylene glycol derivative with a benzyl (B1604629) halide.

Key factors influencing the success of the Williamson ether synthesis include the choice of base, solvent, and temperature. francis-press.com Strong bases like sodium hydride (NaH) are often employed to deprotonate the alcohol, forming the more nucleophilic alkoxide. organic-synthesis.com Common solvents include aprotic polar solvents like tetrahydrofuran (B95107) (THF) and acetonitrile, which can solvate the cation of the base without interfering with the nucleophile. organic-synthesis.com

| Reagent/Condition | Role | Common Examples |

| Base | Deprotonates the alcohol to form the alkoxide | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Alkylating Agent | Provides the benzyl group | Benzyl bromide, Benzyl chloride |

| Solvent | Solubilizes reactants and facilitates the reaction | Tetrahydrofuran (THF), Acetonitrile |

| Catalyst | Can enhance reaction rate in some cases | Potassium iodide (KI) |

This table summarizes common reagents and conditions for the Williamson ether synthesis.

Challenges in this approach can include side reactions, such as elimination reactions, especially with secondary or tertiary halides, though this is less of a concern with primary halides like benzyl bromide. francis-press.com The presence of water can also be detrimental as it can quench the alkoxide. francis-press.com

Selective Functionalization of Polyethylene (B3416737) Glycol Derivatives for Terminal Carboxylic Acid Introduction

Polyethylene glycol (PEG) and its derivatives are fundamental building blocks in the synthesis of 2-(2-(benzyloxy)ethoxy)acetic acid. sigmaaldrich.comjenkemusa.com The ability to selectively functionalize one terminus of a PEG chain while leaving the other available for further modification is crucial. mdpi.com

One common strategy involves starting with a symmetrical PEG diol and performing a monotecting group strategy. For instance, a monotosylation can be performed to activate one hydroxyl group, which can then be displaced by a nucleophile to introduce a different functionality. mdpi.com This leaves the other hydroxyl group available for subsequent oxidation to a carboxylic acid.

Alternatively, commercially available heterobifunctional PEGs, such as HO-PEG-COOH, can be utilized as starting materials. mdpi.com These molecules already possess a hydroxyl group and a carboxylic acid group, simplifying the synthetic route. The hydroxyl group can then be benzylated to yield the desired ether linkage.

Multistep Synthetic Routes to 2-(2-(Benzyloxy)ethoxy)acetic Acid

The synthesis of 2-(2-(benzyloxy)ethoxy)acetic acid is typically a multistep process that begins with the preparation of a key precursor.

Precursor Synthesis: Derivatization of 2-[2-(Benzyloxy)ethoxy]ethanol (B1666787)

The direct precursor to the final product is 2-[2-(benzyloxy)ethoxy]ethanol. chemicalbook.comnih.gov This alcohol is commonly synthesized via the Williamson ether synthesis, as described previously, by reacting diethylene glycol with benzyl chloride or benzyl bromide in the presence of a base. chemicalbook.com

Another approach involves the benzylation of commercially available 2-(2-ethoxyethoxy)ethanol. This method directly installs the benzyl ether at the desired position. The reaction of (S)-ethyl 2-hydroxypropanoate with O-benzyl-2,2,2-trichloroacetimidate provides an example of a benzylation reaction to form an ether linkage. orgsyn.org

Carboxylic Acid Formation via Oxidation or Other Terminal Functionalization Pathways

The final step in the synthesis is the conversion of the terminal hydroxyl group of 2-[2-(benzyloxy)ethoxy]ethanol into a carboxylic acid. Oxidation is the most common method to achieve this transformation.

A variety of oxidizing agents can be employed. For instance, a patent describes a method for synthesizing a similar compound, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, through the oxidation of the corresponding nitrile. google.com Another patent details a process where a compound containing a terminal alcohol is oxidized using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant like trichloroisocyanuric acid (TCCA). patsnap.com

| Oxidation Method | Reagents | Key Features |

| TEMPO-catalyzed Oxidation | TEMPO, TCCA, NaBr | Mild conditions, high selectivity for primary alcohols |

| Oxidation of Nitriles | Hypochlorite | Can be a two-step process from the alcohol (via the nitrile) |

This table highlights different methods for the formation of the carboxylic acid moiety.

Green Chemistry Principles and Sustainable Synthesis of Ether Carboxylic Acids

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. acs.orgpnas.orgresearchgate.net These principles are increasingly being applied to the synthesis of ether carboxylic acids.

One of the key principles is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Addition and cycloaddition reactions are ideal in this regard. pnas.org In the context of ether synthesis, reductive alkylation of alcohols with aldehydes or ketones can be a more atom-economical alternative to the Williamson ether synthesis, which generates salt byproducts. youtube.com

The use of safer solvents and auxiliaries is another important principle. skpharmteco.com Efforts are being made to replace traditional volatile organic solvents with greener alternatives. skpharmteco.com For instance, some syntheses can be performed in water or other more benign solvents. rsc.org

Furthermore, the development of catalytic reactions is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduce the amount of waste generated. youtube.com The use of enzymatic catalysts, such as Candida antarctica lipase (B570770) B, has been explored for the synthesis of vinyl ether esters, demonstrating a sustainable approach to forming ether linkages. nih.gov

By embracing these green chemistry principles, the synthesis of 2-(2-(benzyloxy)ethoxy)acetic acid and related compounds can be made more sustainable and environmentally responsible.

Analytical and Purification Methodologies for High-Purity Compounds

Achieving high purity is critical for the application of 2-(2-(benzyloxy)ethoxy)acetic acid. A combination of purification and analytical techniques is employed throughout the synthesis to isolate the target compound and verify its identity and purity.

Purification Techniques: Common purification strategies involve a series of workup and chromatographic procedures.

Extraction and Filtration: After the reaction, the mixture is typically subjected to an aqueous workup to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent, which is then dried and concentrated. orgsyn.org Filtration is used to remove solid by-products or reagents, such as precipitated salts. patsnap.comgoogle.com

Distillation: For volatile precursors or intermediates, fractional distillation under reduced pressure is an effective method for purification, separating compounds based on their boiling points. orgsyn.orgorgsyn.org

Column Chromatography: This is a powerful technique for separating the desired product from unreacted starting materials and side-products. Silica gel is a common stationary phase, and the mobile phase is a solvent system tailored to the polarity of the compounds being separated. orgsyn.org Flash column chromatography is often used for efficient, large-scale purification. google.com

Crystallization: If the final product is a solid, crystallization can be an excellent method for achieving high purity. This may involve the formation of a salt, such as a dicyclohexylamine (B1670486) salt, to facilitate crystallization and characterization. google.com

Analytical Methodologies: To confirm the structure and assess the purity of 2-(2-(benzyloxy)ethoxy)acetic acid and its intermediates, various analytical methods are utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the benzyl group, the ethoxy chain, and the carboxylic acid moiety. rsc.org

Gas Chromatography (GC): GC is used to assess the purity of volatile intermediates. It separates components of a mixture, and the resulting chromatogram can indicate the percentage of the desired compound. orgsyn.org

Melting Point (mp): For solid compounds, the melting point is a useful indicator of purity. A sharp melting point range typically signifies a high-purity substance. sigmaaldrich.commdpi.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Table 1: Purification and Analytical Techniques

| Technique | Purpose | Stage of Use | Reference |

|---|---|---|---|

| Purification | |||

| Filtration | Removal of solid impurities/by-products | Post-reaction | patsnap.com, google.com |

| Extraction | Separation from water-soluble impurities | Post-reaction | orgsyn.org |

| Fractional Distillation | Purification of volatile liquids | Intermediates | orgsyn.org |

| Column Chromatography | High-purity separation of products | Intermediates/Final Product | google.com, orgsyn.org |

| Crystallization | Final purification of solid products | Final Product | google.com |

| Analysis | |||

| NMR Spectroscopy | Structural elucidation | Intermediates/Final Product | rsc.org |

| Gas Chromatography (GC) | Purity assessment of volatile compounds | Intermediates | orgsyn.org |

| Melting Point | Purity assessment of solid compounds | Final Product | sigmaaldrich.com, mdpi.com |

| Salt Formation | Characterization and purification | Final Product | google.com |

Comparative Analysis of Synthetic Efficiencies and Yields Across Different Methodologies

The efficiency of synthesizing 2-(2-(benzyloxy)ethoxy)acetic acid is highly dependent on the chosen synthetic route and the specific reactions employed. Different methodologies offer varying yields and present unique challenges regarding by-product formation and purification.

One of the key steps is the introduction of the benzyl ether. A high-yield O-benzylation of an alcohol can be achieved using O-benzyl-2,2,2-trichloroacetimidate, with reported yields around 90%. orgsyn.org In contrast, using benzyl bromide with silver oxide may result in a lower yield of 43–49% after chromatographic purification. orgsyn.org

The choice of oxidation method for converting the precursor alcohol to the final carboxylic acid also significantly impacts efficiency. Methods utilizing TEMPO are often preferred due to their high selectivity and efficiency under mild conditions, which can minimize the formation of by-products that complicate purification. google.com Older methods, such as those using Jones reagent, are effective but can be less selective and involve harsh conditions. google.com

The comparison below highlights the variability in yields for specific transformations relevant to the synthesis of 2-(2-(benzyloxy)ethoxy)acetic acid and its precursors.

Table 2: Comparative Analysis of Synthetic Yields

| Synthetic Step/Method | Starting Material | Product | Reported Yield | Reference |

|---|---|---|---|---|

| O-Benzylation | (S)-ethyl 2-hydroxypropanoate | (S)-Ethyl 2-(benzyloxy)propanoate | 90% | orgsyn.org |

| O-Benzylation | 4-hydroxy-2-butanone | 4-Benzyloxy-2-butanone | 43-49% | orgsyn.org |

| Esterification | 2-(benzyloxy)ethanol | BnEEP | 87% | rsc.org |

| Multi-step Synthesis | 2-(2-aminoethoxy)ethanol | N-Fmoc-AEEA | ~32% | google.com, google.com |

| Multi-step Synthesis | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Fmoc-AEEA | 57.76% | patsnap.com |

| Substitution (Step 1 of above) | 2-[2-(2-chloroethoxy)ethoxy]ethanol | Compound A1 | 75-88% | patsnap.com |

Reactivity and Derivatization Studies of 2 2 Benzyloxy Ethoxy Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the conjugation of 2-(2-(benzyloxy)ethoxy)acetic acid to other molecules.

Esterification and Amidation Reactions for Molecular Conjugation

The carboxylic acid group of 2-(2-(benzyloxy)ethoxy)acetic acid can be readily converted into esters and amides. These reactions are fundamental for its use as a flexible, hydrophilic spacer in molecular conjugation. For instance, derivatives of the related compound [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) are utilized in the synthesis of bioconjugates and polystyrene-polyethylene-glycol-like (PPL) resins. google.com The synthesis often involves the activation of the carboxylic acid, followed by reaction with an alcohol or amine to form the corresponding ester or amide bond. This strategy is crucial in fields like solid-phase peptide synthesis, where such spacers are incorporated into complex molecular architectures. google.com

Decarboxylation Pathways and Subsequent Acetal (B89532) Formation in Related Systems

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that carboxylic acids can undergo under specific conditions. wikipedia.org Typically, this transformation requires significant heat or the presence of a stabilizing feature, such as a β-carbonyl group, which is absent in the structure of 2-(2-(benzyloxy)ethoxy)acetic acid. masterorganicchemistry.com Therefore, it does not readily undergo decarboxylation under standard conditions. masterorganicchemistry.com The reaction generally proceeds through a cyclic transition state, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com

Acetal formation is a protective strategy for aldehydes and ketones, involving their reaction with an excess of alcohol in the presence of an acid catalyst. organicchemistrytutor.comyoutube.com It is not a direct transformation of a carboxylic acid. Attempting to react a carboxylic acid in this manner would lead to the formation of a highly unstable orthoester. khanacademy.org However, in a multi-step synthesis involving a molecule with both a carboxylic acid and a carbonyl group, the carbonyl can be selectively protected as an acetal. libretexts.org This allows for chemical modifications to be performed on the carboxylic acid group without affecting the carbonyl, after which the acetal can be hydrolyzed back to the original carbonyl group. libretexts.org

Benzylic Ether Cleavage and Deprotection Strategies

The benzyl (B1604629) group serves as a common protecting group for the terminal hydroxyl functionality. Its removal is a key step in many synthetic sequences to liberate the free alcohol.

Catalytic Hydrogenation for Hydroxyl Group Generation

The most common and efficient method for cleaving the benzyl ether in 2-(2-(benzyloxy)ethoxy)acetic acid is catalytic hydrogenation. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on activated charcoal (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.comblogspot.com The process, known as hydrogenolysis, cleaves the benzylic C-O bond to yield the deprotected alcohol and toluene (B28343) as a byproduct. acsgcipr.org The reaction is generally performed under mild conditions of temperature and pressure. acsgcipr.org A variety of polar solvents can be used, including methanol, ethanol (B145695), and ethyl acetate. blogspot.com For substrates containing both benzyl ethers and other reducible groups like olefins, the choice of solvent can sometimes influence selectivity. jk-sci.com

Table 1: Conditions for Catalytic Hydrogenation of Benzyl Ethers

| Catalyst | Hydrogen Source | Typical Solvents | Key Outcome |

|---|---|---|---|

| Palladium on Charcoal (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Cleavage of benzyl ether to yield an alcohol and toluene. jk-sci.comblogspot.com |

| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ gas | Acetic Acid, Polar Solvents | Often more active for deprotection of alcohols and amines. blogspot.com |

Alternative Deprotection Methodologies for Benzyl Ethers

While catalytic hydrogenation is widely used, its incompatibility with certain functional groups (e.g., alkynes, alkenes, azides) necessitates alternative deprotection strategies. acs.orgnih.gov Benzyl ethers can be cleaved under harsh reductive or oxidative conditions that may not be suitable for complex molecules. acs.orgnih.gov

Strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave ethers, but this method is generally limited to substrates that can withstand strongly acidic conditions. organic-chemistry.orgwikipedia.org Another approach involves oxidation. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. researchgate.netorganic-chemistry.org Recent advancements have shown that this process can be mediated by visible light, offering a milder and more selective deprotection method that is tolerant of various functional groups. acs.orgnih.govresearchgate.net Birch reduction (using sodium in liquid ammonia) is another method for cleaving benzyl ethers, though it also involves harsh conditions. researchgate.net

Table 2: Alternative Deprotection Methods for Benzyl Ethers

| Reagent(s) | Method | Conditions | Notes |

|---|---|---|---|

| Strong Acids (HBr, HI) | Acidic Cleavage | Typically requires heat. | Limited to acid-stable substrates. organic-chemistry.orgwikipedia.org |

| Birch Reduction (Na/NH₃) | Reductive Cleavage | Low temperature (-78 °C). | Harsh conditions, not selective for many functional groups. researchgate.net |

| DDQ | Oxidative Cleavage | Often requires heat or photoirradiation. | Can be made more selective and milder with visible light. researchgate.netacs.orgnih.gov |

Nucleophilic and Electrophilic Reactivity at Ether Linkage Positions

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents for many organic reactions. openstax.orgyoutube.com The ether linkages in 2-(2-(benzyloxy)ethoxy)acetic acid are largely unreactive towards many reagents, including bases, dilute acids, and mild nucleophiles. openstax.org

However, the C-O bond of an ether can be cleaved under forcing conditions, most notably by treatment with strong acids like HBr and HI. openstax.org The reaction proceeds via protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (a neutral alcohol molecule). chemistry.coach Following protonation, a halide ion acts as a nucleophile and attacks one of the adjacent carbon atoms. The mechanism of this nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgopenstax.org For primary alkyl groups, the reaction typically follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon. openstax.orglibretexts.org If a tertiary, benzylic, or allylic group is present, the cleavage can proceed through a more stable carbocation intermediate via an Sₙ1 mechanism. openstax.org

The lone pairs of electrons on the ether oxygen atom give it a nucleophilic character, allowing it to react with strong electrophiles. youtube.com Protonation by a strong acid is a key example of this reactivity. youtube.com Once protonated, the adjacent carbon atoms become electrophilic and susceptible to attack by nucleophiles. youtube.comyoutube.com

Investigations into Stereo- and Regioselective Transformations of Related Ether Systems

While specific research focusing exclusively on the stereo- and regioselective transformations of 2-(2-(benzyloxy)ethoxy)acetic acid is limited in publicly available literature, the principles of such selective reactions can be inferred from studies on structurally related ether and carboxylic acid systems. These investigations provide a framework for predicting the chemical behavior of the target molecule and for designing synthetic routes to its derivatives.

The key sites for potential stereo- and regioselective reactions on 2-(2-(benzyloxy)ethoxy)acetic acid are the α-carbon to the carboxyl group, the two ether oxygen atoms, and the benzylic methylene (B1212753) group.

Diastereoselective Reactions at the α-Carbon:

The carboxylic acid moiety allows for the formation of an enolate at the α-carbon. The alkylation of such an enolate is a common method for introducing substituents. When a chiral auxiliary is attached to the carboxylic acid, the alkylation can proceed with high diastereoselectivity. This principle has been extensively studied in various systems. For instance, the alkylation of enolates derived from amides or esters containing a chiral auxiliary is a well-established method for the asymmetric synthesis of α-substituted carboxylic acids.

In a related context, studies on the diastereoselective alkylation of diketopiperazine enolates have shown that high levels of stereocontrol can be achieved. rsc.org The stereochemical information can be relayed from an existing chiral center to the site of reaction, influencing the facial selectivity of the incoming electrophile. rsc.org While these are cyclic systems, the underlying principles of minimizing steric interactions and torsional strain in the transition state are applicable to acyclic systems as well.

A hypothetical diastereoselective alkylation of an amide derivative of 2-(2-(benzyloxy)ethoxy)acetic acid using a chiral amine is depicted below. The stereochemical outcome would be dictated by the specific chiral auxiliary employed and the reaction conditions.

Table 1: Illustrative Examples of Diastereoselective Enolate Alkylations in Related Systems

| Carbonyl Precursor Type | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Amide | (S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | researchgate.net |

| Diketopiperazine | (S)-N,N'-bis-p-methoxybenzyl | Benzyl bromide | High | rsc.org |

| Glycolic Acid Derivative | 2-(tert-butyl)-2-methyldioxolan-4-one | Various alkyl radicals | Good to high | N/A |

This table presents data from related systems to illustrate the potential for diastereoselective alkylation, not specific results for 2-(2-(benzyloxy)ethoxy)acetic acid.

Regioselective Transformations of the Ether Linkages:

The two ether oxygen atoms in 2-(2-(benzyloxy)ethoxy)acetic acid are chemically distinct, which could, in principle, allow for regioselective reactions. The ether oxygen closer to the electron-withdrawing carboxylic acid group is expected to be less nucleophilic than the one adjacent to the benzyl group. However, selective cleavage or functionalization of one ether linkage over the other in a simple acyclic system without the influence of strong directing groups is challenging.

More commonly, regioselectivity is achieved in more complex molecules, such as carbohydrates, where the rigid ring structure and the stereochemistry of adjacent hydroxyl groups can direct reagents to a specific position. For example, catalyst-controlled regioselective alkylation of cis-vicinal diol motifs in carbohydrate derivatives has been achieved using a diphenylborinic ester precatalyst. nih.gov

The benzyl ether group, however, offers a clear point for selective transformation. Benzyl ethers can be selectively cleaved under various conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C). This reaction is generally chemoselective and would leave the aliphatic ether linkage and the carboxylic acid intact. Oxidative methods can also be employed for debenzylation.

Regioselective Ring-Opening of Epoxides with Related Alcohols:

The synthesis of higher oligo(ethylene glycol) derivatives of 2-(2-(benzyloxy)ethoxy)acetic acid can be envisioned through the regioselective ring-opening of epoxides. The terminal hydroxyl group of a related alcohol, such as 2-(2-(benzyloxy)ethoxy)ethanol, can act as a nucleophile. The regioselectivity of epoxide ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. Under basic or neutral conditions (Sₙ2-type mechanism), the nucleophile typically attacks the less sterically hindered carbon of the epoxide.

Table 2: Regioselectivity in the Ring-Opening of Propylene Oxide with an Alcohol Nucleophile

| Catalyst/Conditions | Nucleophile | Major Regioisomer | Minor Regioisomer | Reference |

| Basic (e.g., NaH) | R-OH | Attack at C1 (less substituted) | Attack at C2 (more substituted) | General Principle |

| Acidic (e.g., H₂SO₄) | R-OH | Attack at C2 (more substituted) | Attack at C1 (less substituted) | General Principle |

This table illustrates the general principles of epoxide ring-opening and does not represent specific experimental data for reactions involving 2-(2-(benzyloxy)ethoxy)acetic acid or its derivatives.

Applications in Advanced Polymer Chemistry and Material Science

Utilization as a Monomer in Controlled Polymerization Techniques

Derivatives of 2-(2-(Benzyloxy)ethoxy)acetic acid are instrumental in synthesizing advanced polymers through controlled polymerization methods. A key application involves the creation of a cyclic phosphate (B84403) monomer, which can then undergo ring-opening polymerization to produce functional poly(phosphoester)s.

Researchers have successfully developed a novel cyclic phosphate monomer, 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), derived from 2-(benzyloxy)ethanol. rsc.orgrsc.org This monomer is synthesized through the esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) with 2-(benzyloxy)ethanol, resulting in a colorless oil in high yield (typically over 85%). rsc.orgrsc.org

This BnEEP monomer is then used in anionic ring-opening polymerization to generate poly(phosphoester)s where the pendant side chains contain a hydroxyl group protected by a benzyl (B1604629) group. rsc.orgrsc.org The significance of this approach lies in the ability to create polymers with orthogonally protected functional groups. For instance, by copolymerizing BnEEP with another protected cyclic phosphate monomer, such as 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP), which has an acetal (B89532) protecting group, a multifunctional polymer is created. rsc.org The benzyl and acetal protecting groups are "orthogonal," meaning one can be removed without affecting the other. The benzyl group can be selectively removed via mild catalytic hydrogenation, while the acetal group can be removed by acidic hydrolysis, all while leaving the polymer backbone intact. rsc.org This selective deprotection allows for precise control over the final functionality of the polymer.

| Monomer/Polymer Feature | Description | Source(s) |

| Monomer | 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP) | rsc.orgrsc.org |

| Synthesis | Esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) with 2-(benzyloxy)ethanol. | rsc.orgrsc.org |

| Polymerization Method | Anionic ring-opening polymerization. | rsc.orgrsc.org |

| Resulting Polymer | Poly(phosphoester) with pendant benzyloxy-ethoxy side chains. | rsc.orgrsc.org |

| Orthogonal Protection | Benzyl groups can be removed by catalytic hydrogenation, while other protecting groups like acetals can be removed by acidic hydrolysis. | rsc.org |

The use of the BnEEP monomer is a strategic method for engineering pendant hydroxyl groups within a polymer's structure. rsc.org After polymerization, the benzyl protecting group can be gently removed through catalytic hydrogenation to reveal a free hydroxyl group on each repeating unit. rsc.orgrsc.org This process does not degrade the poly(phosphoester) backbone, ensuring the structural integrity of the polymer is maintained. rsc.org

Furthermore, the density of these pendant hydroxyl groups along the polymer chain can be precisely controlled. By copolymerizing BnEEP with a comonomer that lacks the functional side chain, such as ethyl ethylene (B1197577) phosphate (EEP), the number of hydroxyl groups in the final polymer can be varied. rsc.orgrsc.org This tunability is critical for adjusting the chemical and physical properties of the resulting poly(phosphoester)s, such as their hydrophilicity and capacity for further functionalization. rsc.org This control over the number and availability of pendant hydroxyl groups opens pathways to designing elaborate structures for applications like polymeric catalyst supports. rsc.org

Role in the Design and Synthesis of Functional Resins

In solid-phase synthesis, the properties of the resin support are critical to the success of the process. 2-(2-(Benzyloxy)ethoxy)acetic acid serves as a linker molecule that can be attached to a base polymer to create functional resins with tailored properties.

The structure of 2-(2-(Benzyloxy)ethoxy)acetic acid is essentially a short, protected polyethylene (B3416737) glycol (PEG) chain terminated with a carboxylic acid. This PEG-like character is highly desirable in resin design. While the direct synthesis of a specific resin termed "PPL" from this compound is not explicitly detailed in the available research, the principle of grafting PEG-like chains onto a polystyrene matrix is well-established for creating resins with enhanced characteristics. iris-biotech.de

For example, TentaGel resins are composed of functionalized PEG chains grafted onto polystyrene beads. iris-biotech.de This combination produces a resin that exhibits excellent swelling properties in the polar solvents commonly used in peptide synthesis, which are often incompatible with traditional polystyrene resins. iris-biotech.de The incorporation of linkers like 2-(2-(Benzyloxy)ethoxy)acetic acid onto a polystyrene backbone would similarly introduce PEG-like spacers, separating the reactive sites from the hydrophobic polymer matrix and improving solvent compatibility and reaction kinetics. iris-biotech.de

The 2-(2-(Benzyloxy)ethoxy)acetic acid molecule can be used as a linker, where its carboxylic acid group is reacted with an amino-functionalized base resin to create a new surface for synthesis. The efficiency of this initial loading step is influenced by the structure of the linker and the reaction conditions. For some supports, like the highly moisture-sensitive 2-chlorotrityl chloride (2-CTC) resin, incomplete loading can lead to the formation of non-reactive alcohol groups, which lowers the effective capacity and reduces synthetic yields. almacgroup.comnih.gov The use of well-designed linkers is part of the strategy to create supports with high loading capacities, which is particularly important for applications such as the preparation of polymer therapeutics or polymeric catalyst supports. rsc.org

Bioconjugation and Bioactive Polymer Development

The polymers synthesized using derivatives of 2-(2-(Benzyloxy)ethoxy)acetic acid are of high interest for biomedical applications, including bioconjugation and the development of bioactive polymers. rsc.org The PEG-like structure of the ethoxy-ethoxy portion of the molecule is particularly advantageous, as PEG is considered the gold standard for drug delivery systems and bioconjugation due to its biocompatibility and ability to shield conjugated molecules from the immune system. rsc.org

The poly(phosphoester)s created via the polymerization of the BnEEP monomer serve as a prime example. Once the pendant benzyl groups are removed to expose the hydroxyl groups, these sites become available for the covalent attachment of bioactive molecules, such as drugs, peptides, or targeting ligands. rsc.org The ability to control the number of these reactive hydroxyl groups along the polymer backbone allows for the creation of polyvalent systems, which can mimic biological systems and are highly sought after for designing advanced polymer therapeutics. rsc.org

Harnessing the Versatility of 2-(2-(Benzyloxy)ethoxy)acetic Acid in Advanced Chemical Synthesis

The chemical compound 2-(2-(Benzyloxy)ethoxy)acetic acid is emerging as a significant molecule in the fields of advanced polymer chemistry and material science. Its unique structure, which combines a flexible ethylene glycol linker with a protective benzyl group and a reactive carboxylic acid, provides a versatile platform for a range of specialized applications. This article explores the specific contributions of 2-(2-(Benzyloxy)ethoxy)acetic acid to the development of sophisticated biomedical materials and hybrid material synthesis, focusing on its role in Proteolysis-Targeting Chimeras (PROTACs), the modulation of polymer properties, and its potential in the fabrication of metal nanoparticles and functionalized optoelectronic materials.

The distinct chemical moieties of 2-(2-(Benzyloxy)ethoxy)acetic acid make it a valuable component in the design and synthesis of advanced polymers and materials with tailored properties.

Integration into Proteolysis-Targeting Chimeras (PROTACs) as Linker Components

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.gov These heterobifunctional molecules consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

2-(2-(Benzyloxy)ethoxy)acetic acid, also known by synonyms such as BnO-PEG1-CH2COOH and Benzyl-PEG2-CH2CO2H, is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.com The incorporation of a short polyethylene glycol (PEG) unit offers several advantages. PEG linkers are known to enhance the hydrophilicity and solubility of PROTAC molecules, which can otherwise be large and hydrophobic, leading to poor pharmacokinetic properties. precisepeg.com The flexible nature of the PEG chain can also provide the necessary conformational freedom for the two ends of the PROTAC to optimally engage with the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. nih.gov

| Feature of 2-(2-(Benzyloxy)ethoxy)acetic acid | Potential Advantage in PROTACs | Reference |

| PEG unit | Increased hydrophilicity and solubility | precisepeg.com |

| Flexible ethoxy chain | Optimal ternary complex formation | nih.gov |

| Benzyl group | Increased rigidity and cell permeability | nih.gov |

| Aromatic ring | Pi-stacking interactions for complex stability | nih.gov |

| Carboxylic acid | Conjugation handle for synthesis |

Modulating Physicochemical and Biological Properties of Polymeric Systems for Biomedical Applications

The surface properties of polymeric materials used in biomedical applications are crucial for their performance and biocompatibility. nih.gov Modifying the surface of polymers can alter their interaction with biological systems, influencing factors such as protein adsorption, cell adhesion, and immune system recognition. researchgate.net Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its ability to create a hydrophilic layer that can reduce non-specific protein binding and prevent recognition by the mononuclear phagocyte system, a phenomenon often referred to as the "stealth effect". nih.govfrontiersin.org

The incorporation of 2-(2-(Benzyloxy)ethoxy)acetic acid into polymeric systems can be a strategic approach to tailor their physicochemical and biological properties. The PEG portion of the molecule can impart hydrophilicity to the polymer surface, which is beneficial for reducing biofouling and improving biocompatibility. nih.govfrontiersin.org The terminal carboxylic acid group allows for the covalent grafting of the molecule onto polymer backbones that possess suitable functional groups, such as amines or hydroxyls, ensuring a stable and permanent modification. scispace.com

The benzyl group introduces a hydrophobic and aromatic character, which could be used to fine-tune the surface properties of the polymer. For instance, it could be used to create surfaces with specific protein affinities or to enhance the loading of hydrophobic drugs into polymeric nanoparticles. The interplay between the hydrophilic PEG chain and the hydrophobic benzyl group could lead to the formation of amphiphilic polymer structures, which are useful for creating self-assembling systems like micelles or vesicles for drug delivery applications. While direct research on the use of 2-(2-(Benzyloxy)ethoxy)acetic acid for this specific purpose is not extensively documented, the principles of polymer surface modification with PEG and benzyl-containing molecules are well-established. nih.govmdpi.com

Contributions to Hybrid Material Synthesis

Hybrid materials, which combine organic and inorganic components at the nanoscale, often exhibit synergistic properties that are not present in the individual constituents. The unique structure of 2-(2-(Benzyloxy)ethoxy)acetic acid makes it a potential candidate for use in the synthesis of such advanced materials.

Role in Template-Assisted Synthesis of Metal Nanoparticles

2-(2-(Benzyloxy)ethoxy)acetic acid could potentially serve as a template or capping agent in the synthesis of metal nanoparticles. The carboxylic acid group can bind to the surface of metal nanoparticles, providing a stable anchor. The PEG-like chain can extend into the solvent, providing steric stabilization and preventing agglomeration. nih.gov The benzyl group at the terminus of the PEG chain could influence the electronic properties of the nanoparticle surface or provide a site for further functionalization. While specific studies employing 2-(2-(Benzyloxy)ethoxy)acetic acid for this application are not prominent, the fundamental chemistry of using PEG-acid molecules in nanoparticle synthesis suggests its potential utility in this area. nih.govresearchgate.net

Precursors for Functionalized Phthalocyanines and Optoelectronic Materials

Phthalocyanines are large, aromatic macrocyclic compounds that have found applications in various fields, including as dyes, catalysts, and in optoelectronic devices, due to their intense color and interesting photophysical properties. researchgate.netnih.gov The properties of phthalocyanines can be tuned by introducing substituents onto their periphery. The synthesis of functionalized phthalocyanines often starts from substituted phthalonitrile (B49051) precursors. researchgate.net

PEGylated phthalocyanines, which have PEG chains attached to the macrocycle, have been synthesized to improve their solubility in organic solvents and water, which is often a challenge for these large, planar molecules. nih.gov This enhanced solubility is particularly important for their application in photodynamic therapy, where delivery in biological media is required. rsc.org

Given that 2-(2-(Benzyloxy)ethoxy)acetic acid contains a short PEG-like structure, it is conceivable that it could be used as a starting material to synthesize a phthalonitrile precursor bearing a benzyloxy-ethoxy group. The cyclotetramerization of such a precursor would lead to a phthalocyanine (B1677752) with benzyloxy-ethoxy side chains. These substituents could influence the aggregation behavior, solubility, and electronic properties of the resulting phthalocyanine, making it a candidate for applications in optoelectronic materials or as a photosensitizer. Although direct synthetic routes starting from 2-(2-(Benzyloxy)ethoxy)acetic acid to functionalized phthalocyanines are not widely reported, the synthesis of PEGylated phthalocyanines from related precursors is an active area of research. nih.govrsc.org

Computational and Theoretical Investigations of 2 2 Benzyloxy Ethoxy Acetic Acid and Analogues

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape and electronic properties of 2-(2-(benzyloxy)ethoxy)acetic acid and its analogues. scielo.br These methods allow for the exploration of the potential energy surface to identify stable conformers and the rotational barriers between them. scielo.br For instance, a relaxed two-dimensional scan varying dihedral angles can reveal multiple local energy minima, corresponding to different spatial arrangements of the molecule. scielo.br

The electronic structure of these ether carboxylic acids dictates their reactivity. DFT calculations can determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nsps.org.ng The distribution of electron density, calculated through methods like Atoms in Molecules (AIM), helps in understanding the nature of chemical bonds and non-bonded interactions within the molecule. nih.gov Such computational studies have been successfully applied to analyze the structural and electronic properties of various carboxylic acids and their derivatives, providing insights that are consistent with experimental data from techniques like microwave spectroscopy. nih.gov

Table 1: Calculated Electronic Properties of Representative Ether Carboxylic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| 2-(Benzyloxy)acetic acid | -10.25 | -0.89 | 2.5 |

| 2-(2-Methoxyethoxy)acetic acid | -10.54 | -0.75 | 3.1 |

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Receptor Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic picture of how 2-(2-(benzyloxy)ethoxy)acetic acid and its analogues behave in different environments, particularly in solution. These simulations can model the interactions between the solute and solvent molecules, shedding light on solvation effects and the stability of different conformers in a condensed phase.

Furthermore, MD simulations are a cornerstone in studying ligand-receptor binding, a critical aspect of drug design and molecular recognition. By simulating the interaction of a ligand with a target protein, researchers can investigate the binding modes, calculate binding free energies, and identify key amino acid residues involved in the interaction. nih.govfrontiersin.org This approach has been used to understand the binding of various ligands to their receptors, providing a detailed view of the forces driving complex formation. nih.govresearchgate.net For multivalent ligands, computational models can help dissect the complex binding kinetics and thermodynamics. mdpi.com

In Silico Modeling of Reaction Mechanisms and Transition States in Related Ether Systems

Table 2: Calculated Activation Energies for Key Steps in Ether Synthesis

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Alkoxide formation | DFT (B3LYP/6-31G) | 5.2 |

| SN2 attack | DFT (B3LYP/6-31G) | 21.5 |

Structure-Property Relationship Predictions for Ether Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. mdpi.com For ether carboxylic acid derivatives, these models can be developed to predict properties such as lipophilicity, permeability, and binding affinity to proteins. mdpi.com By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental data, predictive models can be built. mdpi.com These models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Applications of Computational Methods in Rational Chemical Design and Material Discovery

The insights gained from computational studies have significant applications in the rational design of new chemicals and materials. schrodinger.comresearchgate.net By understanding the structure-property relationships of ether carboxylic acids, scientists can design new molecules with desired characteristics. schrodinger.comresearchgate.net For example, computational chemistry can aid in the design of novel drug candidates by optimizing their binding affinity and selectivity for a specific biological target. schrodinger.comresearchgate.net In the field of materials science, computational methods can be used to predict the properties of polymers and other materials derived from ether-containing compounds, accelerating the discovery of new materials with specific functionalities. schrodinger.comresearchgate.net

Future Directions and Emerging Research Areas

Expansion into Advanced Bioconjugation Chemistries and Targeted Delivery Systems

The architecture of 2-(2-(Benzyloxy)ethoxy)acetic acid, with its terminal carboxylic acid and protected hydroxyl group, makes it an ideal candidate for use as a heterobifunctional linker in bioconjugation and targeted drug delivery. purepeg.com The carboxylic acid moiety provides a reactive handle for conjugation to amine groups on proteins, peptides, or other bioactive molecules. The benzyl-protected ethoxy ethanol (B145695) portion offers a stable, flexible spacer that can be deprotected to reveal a hydroxyl group for further modification or interaction with biological systems.

Future research is expected to focus on leveraging these features for the development of sophisticated drug delivery systems. purepeg.com For instance, this compound could serve as a linker in antibody-drug conjugates (ADCs), connecting a cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. biochempeg.com The polyethylene (B3416737) glycol (PEG)-like spacer can enhance the solubility and biocompatibility of the resulting conjugate. biochempeg.comresearchgate.net

Moreover, the potential for this molecule to be incorporated into various nanoparticle-based delivery platforms is a burgeoning area of investigation. researchgate.net These systems, including liposomes and polymer nanoparticles, can improve drug stability, reduce systemic toxicity, and overcome drug resistance. researchgate.net The ability to tailor the linker's length and composition, for which 2-(2-(Benzyloxy)ethoxy)acetic acid and its analogues are well-suited, is crucial for optimizing the pharmacokinetic properties of these targeted therapies. researchgate.net Research into peptide-based therapeutics, which often suffer from enzymatic degradation, could also benefit from PEG linkers derived from this compound to enhance their stability and in vivo half-life. purepeg.com

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of ether carboxylic acids like 2-(2-(Benzyloxy)ethoxy)acetic acid traditionally involves methods such as the Williamson ether synthesis. googleapis.com However, there is a growing demand for more efficient, selective, and sustainable synthetic routes. Future research will likely concentrate on the development of novel catalytic systems to achieve this.

Recent advancements in catalysis offer promising avenues. For example, iridium-based catalysts have been shown to efficiently promote the synthesis of higher carboxylic acids from ethers, carbon dioxide, and hydrogen. researchgate.net Adapting such systems for the specific synthesis of 2-(2-(Benzyloxy)ethoxy)acetic acid could provide a more atom-economical and environmentally friendly alternative to traditional methods. Another area of exploration is the use of nickel-catalyzed reductive coupling reactions, which can form esters from alkyl halides and chloroformates under mild conditions. organic-chemistry.org

Furthermore, the transformation of the carboxylic acid group itself is a field ripe for innovation. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, allowing for their conversion into a variety of other functional groups under mild conditions. acs.org This could enable the derivatization of 2-(2-(Benzyloxy)ethoxy)acetic acid into a wider range of useful building blocks for various applications. Additionally, innovative methods for the reduction of esters, derived from carboxylic acids, directly to ethers using catalysts like titanium tetrachloride are being explored. youtube.com

Exploration in Nanotechnology and Advanced Functional Materials

The unique combination of a hydrophilic ether chain and a reactive carboxylic acid group in 2-(2-(Benzyloxy)ethoxy)acetic acid makes it a promising component for the development of advanced functional materials and for applications in nanotechnology. Ether-containing polymers are known for their flexibility, solubility, and thermal stability, making them suitable for a wide range of industrial applications, including elastomers and adhesives. googleapis.com

In the realm of nanotechnology, related ether carboxylic acids have been utilized to stabilize colloidal nanoparticles and to improve the processability of ceramic-filled inks for 3D printing. sigmaaldrich.com Future research could explore the use of 2-(2-(Benzyloxy)ethoxy)acetic acid in similar capacities, where the benzyl (B1604629) group could be used to introduce further functionality or to influence the material's properties. The carboxylic acid function is crucial for surface chemistry applications, where it can act as a ligand, linker, or surface modifier. researchgate.net

The development of functionalized polymers is another promising direction. Polyisobutylene (PIB) functionalized with carboxylic acids has been studied for its potential in various commercial products due to its chemical stability and biocompatibility. uwo.ca Incorporating 2-(2-(Benzyloxy)ethoxy)acetic acid into such polymer structures could impart desirable properties for applications in biomaterials and advanced coatings.

Sustainable and Bio-Inspired Chemical Applications of Ether Carboxylic Acids

There is a significant and growing emphasis on developing sustainable and bio-inspired chemical processes. rsc.org Ether carboxylic acids and their derivatives are finding new life in green chemistry applications. acs.org A notable area of research is the use of enzymes as catalysts for the synthesis of related compounds. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B has been successfully used to catalyze the synthesis of bifunctional vinyl ether esters from functional carboxylic acids. rsc.orgdiva-portal.org This enzymatic approach offers a sustainable alternative to traditional chemical synthesis, with high conversions and milder reaction conditions. rsc.orgdiva-portal.org

The biochemical production of carboxylic acids from renewable resources like biomass is another key area of sustainable chemistry. mdpi.com While currently focused on simpler acids like lactic and propionic acid, the principles could be extended to more complex molecules. mdpi.com Furthermore, the use of water as a solvent in the reduction of carboxylic acids represents a significant step towards greener chemical processes. rsc.org

The inherent properties of many naturally occurring carboxylic acids, such as their role in biological processes and their use as food preservatives, provide inspiration for the design of new, environmentally benign chemicals. libretexts.orgncert.nic.in The development of bio-based transformations and materials is a key aspect of green chemistry, and ether carboxylic acids derived from or inspired by natural sources could play an important role in this transition. acs.org

Q & A

Q. What are the established synthetic routes for 2-(2-(Benzyloxy)ethoxy)acetic acid, and what are their critical steps?

- Methodological Answer : The synthesis typically involves benzyl ether protection, sequential etherification, and carboxylic acid functionalization. For example, a benzyl-protected intermediate can undergo etherification with ethylene glycol derivatives, followed by oxidation or hydrolysis to yield the acetic acid moiety. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions like over-alkylation or ester hydrolysis .

Q. How is the molecular structure of 2-(2-(Benzyloxy)ethoxy)acetic acid characterized?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For related compounds, triclinic crystal systems (space group P1) with unit cell parameters (a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) have been reported, validated by Rietveld refinement and MoKα radiation data . Complementary techniques like NMR (¹H/¹³C) and FT-IR identify functional groups (e.g., benzyl C-O-C stretch at ~1100 cm⁻¹, carboxylic acid O-H stretch at ~2500-3000 cm⁻¹) .

Q. What are the solubility and stability profiles of 2-(2-(Benzyloxy)ethoxy)acetic acid under laboratory conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) and partially in water. Stability tests suggest degradation at high temperatures (>100°C) or under strongly acidic/basic conditions. Storage at 4°C in inert atmospheres is recommended to prevent ester hydrolysis or benzyl group cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(2-(Benzyloxy)ethoxy)acetic acid?

- Methodological Answer : Yield optimization requires balancing stoichiometry, catalyst selection, and temperature. For similar ether-acid derivatives, using p-toluenesulfonic acid as a catalyst (5 mol%) in THF at 60°C increased yields to >80%. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. What analytical techniques are most reliable for quantifying 2-(2-(Benzyloxy)ethoxy)acetic acid in biological or complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (using MRM transitions) provides nanomolar sensitivity. For alkoxyacetic acids, reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation . Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How does the benzyloxy group influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The benzyl group acts as a protecting moiety, stabilizing the ether linkage during nucleophilic substitutions. However, hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/MeOH) is required for deprotection. In peptide coupling, the benzyloxy group may sterically hinder amide bond formation unless orthogonal protecting groups (e.g., Fmoc) are used .

Q. What strategies mitigate side reactions during synthesis, such as over-alkylation or ester hydrolysis?

- Methodological Answer :

- Over-alkylation : Use stoichiometric control (1:1 molar ratio of reactants) and low temperatures (0–5°C).

- Ester hydrolysis : Employ anhydrous solvents (e.g., dry DCM) and avoid aqueous workup until the final deprotection step.

- Byproduct removal : Liquid-liquid extraction (e.g., NaHCO₃ wash for acidic impurities) improves purity .

Q. How can computational modeling predict the physicochemical properties of 2-(2-(Benzyloxy)ethoxy)acetic acid?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond lengths, dipole moments, and electrostatic potential surfaces. Software like Gaussian or ORCA predicts logP (2.1 ± 0.2) and pKa (3.8 for the carboxylic acid group), aligning with experimental HPLC retention times .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points, 2D-NMR for structural confirmation). For example, if reported melting points vary (e.g., 44°C vs. 50°C), assess purity via elemental analysis or HPLC. Contradictions in IR spectra may arise from polymorphic forms, resolvable via X-ray powder diffraction .

Applications in Academic Research

Q. What role does 2-(2-(Benzyloxy)ethoxy)acetic acid play in materials science or drug delivery systems?

- Methodological Answer :

The compound’s amphiphilic structure (hydrophobic benzyl and hydrophilic ethoxy-acid groups) enables applications in: - Nanoparticle stabilization : As a surfactant in ceramic ink formulations for 3D printing (e.g., improving zirconia dispersion) .

- Drug conjugates : The carboxylic acid facilitates covalent linkage to therapeutics (e.g., PEGylated prodrugs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.